4,4-Dimethyl-7-nitrohept-1-ene
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Overview
Description
4,4-Dimethyl-7-nitrohept-1-ene is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of a nitro group (-NO2) attached to the seventh carbon of a heptene chain, with two methyl groups (-CH3) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-7-nitrohept-1-ene typically involves the nitration of a suitable precursor. One common method is the nitration of 4,4-dimethylhept-1-ene using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-7-nitrohept-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Reduction: Potassium permanganate (KMnO4) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4,4-Dimethyl-7-aminohept-1-ene.
Oxidation: Corresponding oxides or nitroso compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-7-nitrohept-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-7-nitrohept-1-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include the formation of nitroso and hydroxylamine derivatives, which can further react with cellular components.
Comparison with Similar Compounds
4,4-Dimethylhept-1-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitrohept-1-ene: Lacks the dimethyl groups, affecting its steric and electronic properties.
4,4-Dimethyl-7-nitrooct-1-ene: Has an additional carbon in the chain, altering its physical and chemical properties.
Uniqueness: 4,4-Dimethyl-7-nitrohept-1-ene is unique due to the presence of both the nitro group and the dimethyl groups, which confer distinct reactivity and steric effects. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61846-98-8 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4,4-dimethyl-7-nitrohept-1-ene |
InChI |
InChI=1S/C9H17NO2/c1-4-6-9(2,3)7-5-8-10(11)12/h4H,1,5-8H2,2-3H3 |
InChI Key |
VKULKGFJCZHQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC[N+](=O)[O-])CC=C |
Origin of Product |
United States |
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